molecular formula C8H15Cl2N3O2 B6273160 rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride CAS No. 2307780-93-2

rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

Cat. No. B6273160
CAS RN: 2307780-93-2
M. Wt: 256.1
InChI Key:
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Description

Rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, also known as RCP-4-P, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. This compound is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as an agonist of the GABA-A receptor. RCP-4-P has been used in a variety of research applications, including the study of the effects of drugs on the central nervous system, the evaluation of the effects of drugs on the cardiovascular system, and the study of the effects of drugs on the gastrointestinal system.

Mechanism of Action

Rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride acts as an agonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is responsible for mediating the effects of GABA, the major inhibitory neurotransmitter in the central nervous system. rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride binds to the GABA-A receptor and increases the activity of the receptor, resulting in an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been found to have a variety of biochemical and physiological effects. For example, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to have sedative and hypnotic effects, as well as anticonvulsant and anxiolytic effects. Additionally, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been found to have neuroprotective effects, and has been used in the study of the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in laboratory experiments is its relatively low cost and easy availability. Additionally, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is relatively easy to synthesize, making it a popular choice for research applications. However, there are some limitations when using rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in laboratory experiments. For example, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been found to have a variety of side effects, including sedation and motor impairment, which must be taken into consideration when using rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride. For example, further research could be conducted to explore the potential therapeutic applications of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, such as the treatment of anxiety and depression. Additionally, research could be conducted to further explore the biochemical and physiological effects of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, as well as its potential side effects. Additionally, research could be conducted to explore the potential uses of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in the study of the effects of drugs on the cardiovascular system, the gastrointestinal system, and the respiratory system. Finally, research could be conducted to explore the potential uses of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in the study of behavior.

Synthesis Methods

Rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is synthesized using a two-step procedure. The first step involves the reaction of 1-methyl-1H-pyrazol-4-yloxy pyrrolidin-3-ol with an excess of 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then reacted with hydrochloric acid to form rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride. This method of synthesis is simple and relatively cost-effective, making it a popular choice for research applications.

Scientific Research Applications

Rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been used in a variety of research applications, including the study of the effects of drugs on the central nervous system, the evaluation of the effects of drugs on the cardiovascular system, and the study of the effects of drugs on the gastrointestinal system. Additionally, rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been used to study the effects of drugs on the respiratory system and the effects of drugs on behavior.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride involves the protection of a pyrrolidine derivative, followed by the introduction of a pyrazole group and deprotection to yield the final product.", "Starting Materials": [ "Pyrrolidine", "1-Methyl-1H-pyrazole-4-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Protection of pyrrolidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole", "Coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with TBDMS-protected pyrrolidine using DCC and DMAP as coupling agents in chloroform", "Deprotection of TBDMS group with TBAF (tetrabutylammonium fluoride) in methanol", "Quaternization of the resulting pyrrolidine derivative with HCl in diethyl ether", "Neutralization of the quaternary salt with NaOH", "Crystallization of the final product as dihydrochloride salt" ] }

CAS RN

2307780-93-2

Product Name

rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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